![molecular formula C11H11N7O2S B2506337 N-((6-甲氧基-[1,2,4]三唑并[4,3-b]嘧啶并-3-基)甲基)-4-甲基-1,2,3-噻二唑-5-甲酰胺 CAS No. 2034353-82-5](/img/structure/B2506337.png)

N-((6-甲氧基-[1,2,4]三唑并[4,3-b]嘧啶并-3-基)甲基)-4-甲基-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

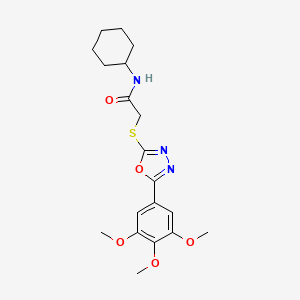

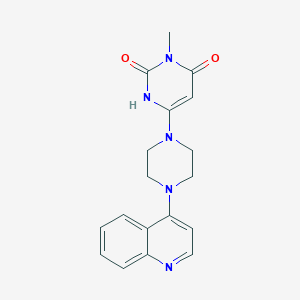

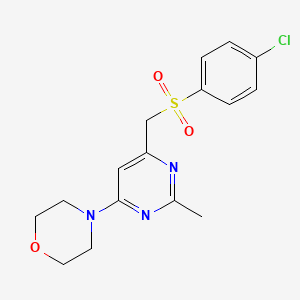

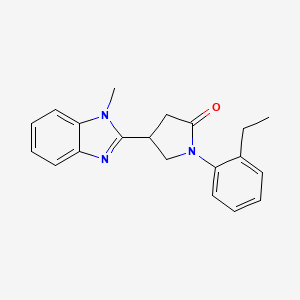

The synthesis of compounds related to "N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" involves multi-step reactions starting with basic heterocyclic compounds and proceeding through various intermediates. For instance, the synthesis of coumarin substituted triazolo-thiadiazine derivatives begins with the fusion of 5-methyl isoxazole-3-carboxylic acid with thiocarbohydrazide to form an intermediate, which is then reacted with substituted 3-(2-bromo acetyl) coumarins to yield the final products in good to excellent yields . Similarly, the synthesis of 1,2,4-triazol-3-ylmethyl derivatives involves the treatment of a hydrazide with phenylisothiocyanate or carbon disulfide to afford thiosemicarbazide and oxadiazole derivatives, which are further modified to obtain the final compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. For example, the structure of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides was confirmed by complex spectral studies, including IR, NMR, and mass spectrometry . These techniques are crucial for verifying the successful synthesis of the desired compounds and for determining their molecular structures.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization, alkylation, and condensation steps. Cyclization reactions are often facilitated by dehydrosulfurization or by refluxing with acetic acid . Alkylation reactions are performed using reagents like dimethyl sulfate or ethyl chloroacetate . Condensation reactions are used to attach various moieties to the core structure, as seen in the synthesis of sugar hydrazones from hydrazide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their analytical and spectroscopic data. The compounds exhibit a range of activities, including antioxidant and antimicrobial properties. For instance, certain derivatives have shown significant antioxidant ability, surpassing that of standard antioxidants like ascorbic acid and BHT in DPPH and FRAP assays . Additionally, some compounds have demonstrated promising antibacterial and antifungal activities, which were evaluated using well diffusion methods and compared with standard drugs .

Case Studies

科学研究应用

合成和生物学活性

Kamal 等人(2011)的一项研究描述了基于相关杂环化合物支架的化合物的合成和抗癌活性,证明了对包括肺癌、卵巢癌、前列腺癌、乳腺癌和结肠癌在内的各种癌细胞系的中等至良好的抑制活性。来自这些系列的化合物通过抑制微管蛋白聚合来抑制癌细胞生长 (Kamal 等人,2011)。

Bhuiyan 等人(2006)对噻吩并嘧啶衍生物的合成和抗菌评价的研究报告了显着的抗菌活性,突出了此类化合物在治疗微生物感染中的治疗潜力 (Bhuiyan 等人,2006)。

抗氧化和抗癌特性

- Sunil 等人(2010)的一项研究调查了三唑并噻二唑的抗氧化特性,显示出显着的抗氧化活性,并提示了在氧化应激发挥作用的疾病中治疗使用的潜力 (Sunil 等人,2010)。

抗菌和抗真菌活性

- Gilani 等人(2011)合成了新的衍生物,并测试了它们对各种细菌和真菌菌株的抗菌特性,显示出中等至良好的抑制作用,并提示了在抗菌治疗中的潜在应用 (Gilani 等人,2011)。

药理学评价

- Amir 等人(2007)对缩合杂环衍生物的药理学评价显示出显着的抗炎和镇痛潜力,突出了此类化合物在开发新的治疗剂中的效用 (Amir 等人,2007)。

作用机制

Target of Action

The primary targets of this compound are the Cell division protein ZipA and its homolog . These proteins are essential for bacterial cell division and are found in organisms such as Escherichia coli (strain K12) and Shigella flexneri .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, the Cell division protein ZipA and its homolog, by binding to them, potentially inhibiting their function and affecting cell division in these bacteria .

Biochemical Pathways

By potentially inhibiting the function of the Cell division protein ZipA and its homolog, the compound could disrupt the normal process of bacterial cell division .

Pharmacokinetics

The pharmacokinetic properties of similar triazole compounds suggest that they may have good absorption and distribution profiles

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial cell division due to its interaction with the Cell division protein ZipA and its homolog . This could potentially lead to the death of the bacteria, making the compound a potential candidate for antibacterial therapy.

属性

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N7O2S/c1-6-10(21-17-13-6)11(19)12-5-8-15-14-7-3-4-9(20-2)16-18(7)8/h3-4H,5H2,1-2H3,(H,12,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGGYHJREAWJEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)

![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)

![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)

![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate](/img/structure/B2506264.png)

![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)

![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)